

Commercial Availability and Technical Guide: Methyl 6-methoxy-2-pyrazinecarboxylate

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Compound of Interest

Compound Name: Methyl 6-methoxy-2-pyrazinecarboxylate

Cat. No.: B1324333

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical characterization of **Methyl 6-methoxy-2-pyrazinecarboxylate**, a key building block in pharmaceutical and agrochemical research.

Commercial Availability

Methyl 6-methoxy-2-pyrazinecarboxylate (CAS No: 23813-24-3) is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, often exceeding 98%. Below is a summary of representative commercial sources and their typical product specifications.

Supplier	Purity	Available Quantities	Storage Conditions
Capot Chemical Co., Ltd.	≥98%	Gram to Kilogram	Room Temperature, Dry
Sunway Pharm Ltd.	≥97%	Gram to Bulk	Room Temperature, Dry
Shanghai Amole Biotechnology Co., Ltd.	≥98%	Gram to Kilogram	2-8°C
ChemBK	≥98%	Inquire	2-8°C

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 6-methoxy-2-pyrazinecarboxylate** is provided below.

Property	Value
CAS Number	23813-24-3
Molecular Formula	C ₇ H ₈ N ₂ O ₃
Molecular Weight	168.15 g/mol
Appearance	White to off-white solid
Melting Point	81.5-82 °C
Boiling Point	249.9 ± 35.0 °C at 760 mmHg
Purity	≥97%

Synthesis Protocol: Fischer Esterification

Methyl 6-methoxy-2-pyrazinecarboxylate can be synthesized via the Fischer esterification of its corresponding carboxylic acid precursor, 6-methoxypyrazine-2-carboxylic acid, which is also

commercially available. This method involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Materials and Reagents:

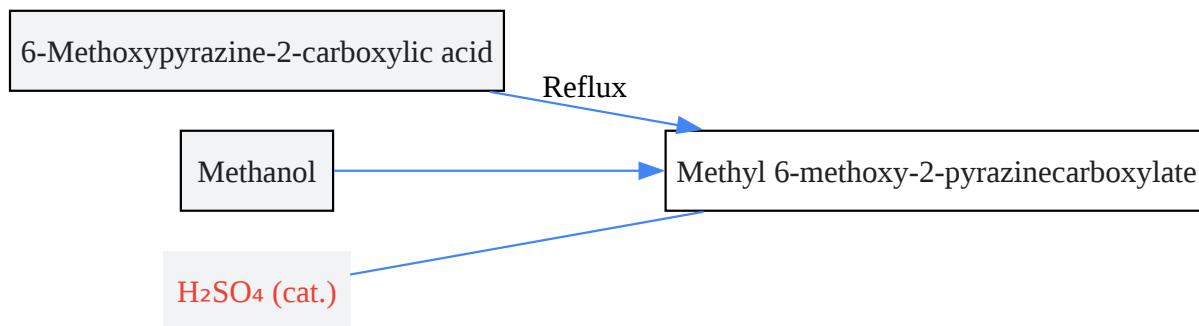
- 6-Methoxypyrazine-2-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Dichloromethane or Ethyl acetate

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.
- Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Extraction: Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purification: The crude **Methyl 6-methoxy-2-pyrazinecarboxylate** can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Below is a diagram illustrating the synthesis pathway.



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Caption: Synthesis of **Methyl 6-methoxy-2-pyrazinecarboxylate**.

Analytical Characterization

The identity and purity of **Methyl 6-methoxy-2-pyrazinecarboxylate** are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR):** The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The expected signals for **Methyl 6-methoxy-2-pyrazinecarboxylate** would include singlets for the methoxy and ester methyl protons, and two singlets or doublets for the aromatic protons on the pyrazine ring.
- ¹³C NMR (Carbon-13 NMR):** The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazine ring (including the methoxy-substituted carbon), and the carbons of the methoxy and methyl ester groups.

Infrared (IR) Spectroscopy

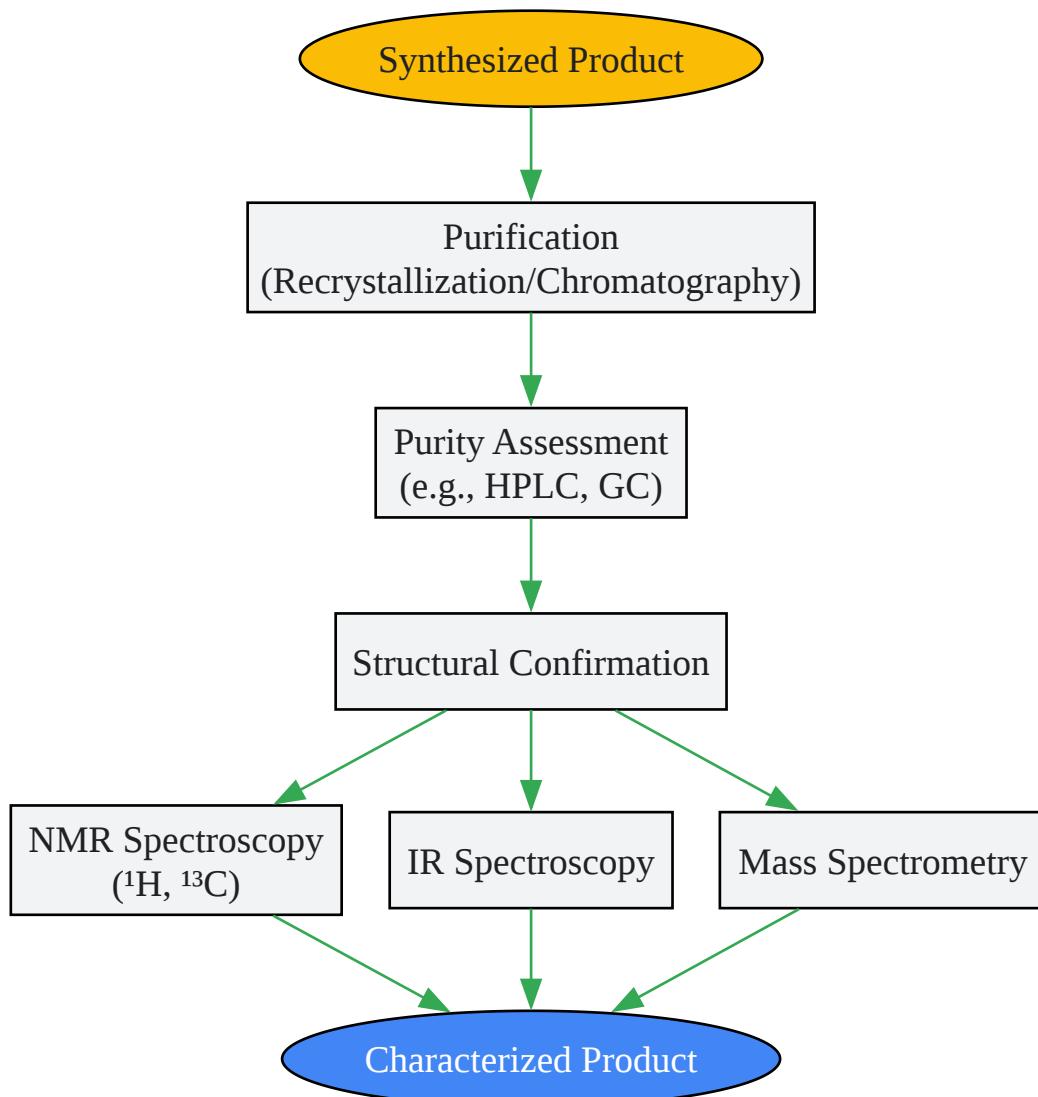
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for **Methyl 6-methoxy-2-pyrazinecarboxylate** would include:

- C=O stretching vibration of the ester group (typically around 1720-1740 cm^{-1}).
- C-O stretching vibrations of the ester and ether groups.
- Aromatic C-H and C=N stretching vibrations of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of **Methyl 6-methoxy-2-pyrazinecarboxylate** would show a molecular ion peak (M^+) corresponding to its molecular weight (168.15 g/mol).

The following diagram outlines a typical analytical workflow for the characterization of the synthesized compound.



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Caption: Analytical workflow for product characterization.

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